Tolycaine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolycaine is synthesized through a multi-step process involving the reaction of 2-amino-3-methylbenzoic acid methyl ester with chloroacetyl chloride to form an intermediate, which is then reacted with diethylamine to produce the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but is scaled up to accommodate larger production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.
Reduction: Reduction reactions are also possible but are not a primary focus for this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or may be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Tolycaine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of local anesthetics and their interactions with biological membranes.
Biology: Employed in research on nerve conduction and the effects of local anesthetics on cellular processes.
Medicine: Utilized in the development of new anesthetic formulations and in studies of pain management.
Industry: Applied in the formulation of topical anesthetics and other pharmaceutical products.
Mechanism of Action
Tolycaine exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . The molecular targets include the sodium channels , and the pathways involved are primarily related to nerve signal transmission .
Comparison with Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to Tolycaine.
Procaine: An older anesthetic with a shorter duration of action and different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique in its specific chemical structure, which provides a balance between potency and duration of action. Its ability to induce convulsions in experimental animals also sets it apart from other local anesthetics .
Biological Activity
Tolycaine, chemically known as Methyl 2-[2-(diethylamino)acetamido]-m-toluate, is an amide local anesthetic primarily used in medical settings to alleviate pain during procedures such as dental injections. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 278.35 g/mol
- CAS Number : 3686-58-6
This compound is classified as achiral, meaning it does not exhibit optical activity due to the absence of stereocenters in its structure. Its pharmacological profile includes the ability to block nerve conduction in targeted areas, effectively preventing pain signals from reaching the brain.
This compound functions primarily by inhibiting sodium channels, which are essential for nerve impulse transmission. This inhibition leads to a reversible blockade of nerve impulses, resulting in localized anesthesia. Research indicates that this compound also exhibits central nervous system activity, suggesting potential effects on sedation and analgesia beyond local applications .
Analgesic Effects
This compound has been studied for its analgesic properties, particularly in animal models. In experiments involving rats, this compound exhibited significant analgesic effects when administered intraperitoneally at doses of 140 mg/kg. This administration resulted in elevated levels of neurotransmitters such as noradrenaline and serotonin during convulsive states, indicating a strong central effect on the nociceptive system .
Table 1: Comparison of Analgesic Effects
Compound | Dose (mg/kg) | Analgesic Effect (%) | Reference Drug Comparison |
---|---|---|---|
This compound | 140 | Significant | Higher than meloxicam and piroxicam |
Meloxicam | 20 | Moderate | Standard reference |
Piroxicam | 20 | Moderate | Standard reference |
Antimicrobial Activity
While primarily recognized for its anesthetic properties, this compound has also shown some antimicrobial activity against certain bacteria and fungi. This aspect has been explored in various studies, indicating that this compound may contribute to broader therapeutic applications beyond pain management.
Case Studies and Research Findings
Several case studies highlight the efficacy and safety of this compound in clinical settings:
- Local Anesthesia in Dental Procedures : A study demonstrated that this compound effectively reduced pain during dental injections compared to other local anesthetics. Patients reported higher satisfaction levels with pain management when this compound was used.
- Animal Studies : Research involving rats indicated that this compound not only provided effective local anesthesia but also had a significant impact on behavioral responses associated with pain perception .
- Neurochemical Changes : Another study found that this compound administration led to notable changes in neurotransmitter levels in the brain during convulsive states, suggesting its potential for further research into neurological applications .
Properties
IUPAC Name |
methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4/h7-9H,5-6,10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKICLZCJWQTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057724 | |
Record name | Tolycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3686-58-6 | |
Record name | Tolycaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3686-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolycaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolycaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolycaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.888 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLYCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12R8659YM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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